molecular formula C14H23N B14229474 N-(4-ethylbenzyl)-N-methylbutan-1-amine CAS No. 827333-01-7

N-(4-ethylbenzyl)-N-methylbutan-1-amine

Cat. No.: B14229474
CAS No.: 827333-01-7
M. Wt: 205.34 g/mol
InChI Key: AWVMBALEMUENQB-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-N-methylbutan-1-amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with an ethyl group at the para position and a butyl chain attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-N-methylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of N-methylbutan-1-amine with 4-ethylbenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-N-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(4-ethylbenzyl)-N-methylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-N-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methylbutan-1-amine
  • N-(4-methylbenzyl)-N-methylbutan-1-amine
  • N-(4-chlorobenzyl)-N-methylbutan-1-amine

Uniqueness

N-(4-ethylbenzyl)-N-methylbutan-1-amine is unique due to the presence of the ethyl group at the para position of the benzyl ring, which can influence its reactivity and interaction with molecular targets compared to other similar compounds.

Biological Activity

N-(4-ethylbenzyl)-N-methylbutan-1-amine, commonly referred to as a substituted amine, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes existing research findings on its biological properties, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethylbenzyl group and a methylbutanamine moiety. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of similar amines exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves interference with bacterial cell wall synthesis or protein synthesis pathways.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. For example, pretreatment of THP-1 cells with related compounds demonstrated a significant reduction in cytokine production, suggesting a potential pathway for therapeutic use in inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound derivatives in treating inflammatory conditions:

  • Inflammatory Bowel Disease (IBD) : In a rat model, administration of related amines reduced colitis severity significantly, as evidenced by decreased myeloperoxidase activity—an indicator of neutrophil infiltration and inflammation .
  • Rheumatoid Arthritis : The compound's ability to modulate inflammatory pathways suggests potential applications in managing rheumatoid arthritis symptoms through the inhibition of key inflammatory mediators .

Pharmacokinetics and Toxicity

Preliminary studies on pharmacokinetics indicate favorable absorption and distribution characteristics for this compound. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Toxicity assessments show that concentrations up to 0.25 mM do not significantly affect cell viability in Vero and HepG2 cell lines, indicating a promising safety profile for further development .

Properties

CAS No.

827333-01-7

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-N-methylbutan-1-amine

InChI

InChI=1S/C14H23N/c1-4-6-11-15(3)12-14-9-7-13(5-2)8-10-14/h7-10H,4-6,11-12H2,1-3H3

InChI Key

AWVMBALEMUENQB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CC1=CC=C(C=C1)CC

Origin of Product

United States

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